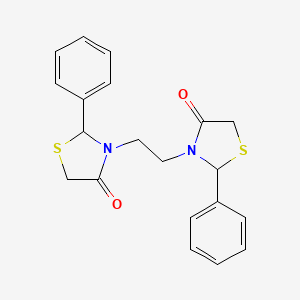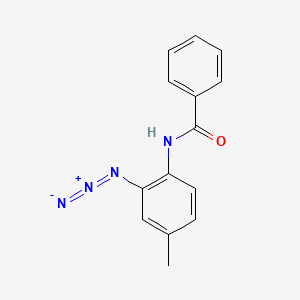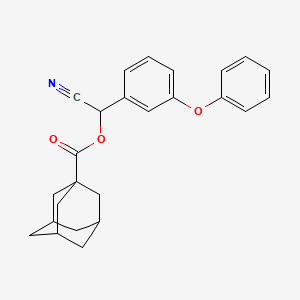![molecular formula C11H16O4 B14356710 [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate CAS No. 91887-63-7](/img/structure/B14356710.png)
[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Oxoethyl)-7-oxabicyclo[221]heptan-2-yl]methyl acetate is a complex organic compound featuring a bicyclic structure with an oxoethyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxoethyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving bicyclic substrates. Its structural features allow for the investigation of enzyme specificity and catalytic mechanisms.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as scaffolds for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with unique mechanical and chemical properties.
作用機序
The mechanism by which [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its catalytic activity. The pathways involved can include various biochemical processes such as oxidation-reduction reactions and nucleophilic substitutions.
類似化合物との比較
Similar Compounds
Similar compounds to [3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate include other bicyclic acetates and oxanorbornane derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic structure with an oxoethyl group and an acetate ester. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
91887-63-7 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
[3-(2-oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H16O4/c1-7(13)14-6-9-8(4-5-12)10-2-3-11(9)15-10/h5,8-11H,2-4,6H2,1H3 |
InChIキー |
RNGCINLGEWNBDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1C2CCC(C1CC=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
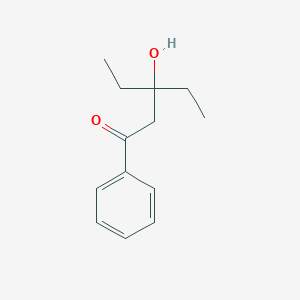
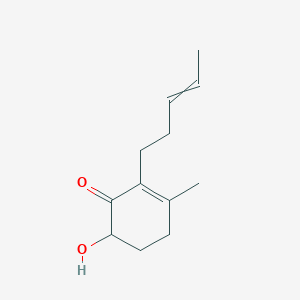
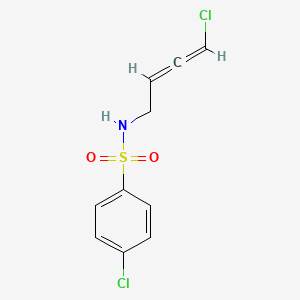
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
